molecular formula C8H5F2N B7890168 1,3-difluoro-5-(isocyanomethyl)benzene

1,3-difluoro-5-(isocyanomethyl)benzene

Cat. No.: B7890168
M. Wt: 153.13 g/mol
InChI Key: QHXJCHCLOUDIAE-UHFFFAOYSA-N
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Description

1,3-Difluoro-5-(isocyanomethyl)benzene: is an organic compound with the molecular formula C8H5F2N It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 3 positions, and an isocyanomethyl group is attached at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-difluoro-5-(isocyanomethyl)benzene typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination and nucleophilic substitution reactions. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-5-(isocyanomethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while electrophilic addition can lead to the formation of addition products with the isocyanomethyl group .

Mechanism of Action

The mechanism of action of 1,3-difluoro-5-(isocyanomethyl)benzene involves its interaction with molecular targets through its functional groups:

Properties

IUPAC Name

1,3-difluoro-5-(isocyanomethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c1-11-5-6-2-7(9)4-8(10)3-6/h2-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXJCHCLOUDIAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CC1=CC(=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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